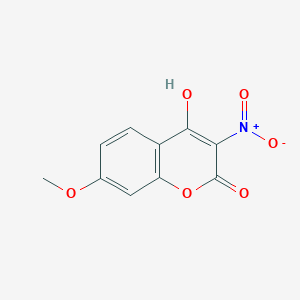

4-Hydroxy-7-methoxy-3-nitrocoumarin

Übersicht

Beschreibung

4-Hydroxy-7-methoxy-3-nitrocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, and they exhibit a wide range of biological and pharmacological activities. This particular compound is known for its unique structural features, which include a hydroxyl group at the 4-position, a methoxy group at the 7-position, and a nitro group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxy-3-nitrocoumarin typically involves the nitration of 4-hydroxycoumarin. The process can be carried out using glacial acetic acid and concentrated nitric acid. The reaction conditions require careful control of temperature and the addition rate of nitric acid to avoid over-nitration and degradation of the product .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Oxidation Reactions

The nitro group at position 3 significantly impacts the compound’s oxidation behavior. Studies on structurally similar coumarins reveal:

Key Findings :

-

Oxidation with chloramine-B (CAB) proceeds via a 1:1 stoichiometry, yielding o-hydroxycinnamic acids as primary products .

-

Electron-withdrawing groups (e.g., nitro) reduce oxidation rates compared to electron-donating substituents. The reaction is enthalpy-controlled, with an isokinetic temperature of 348 K .

Mechanism :

-

Formation of an intermediate complex between the coumarin and molecular chlorine.

-

Cleavage of the lactone ring to generate o-hydroxycinnamic acid derivatives .

| Parameter | Details |

|---|---|

| Oxidizing Agent | Chloramine-B (CAB) |

| Stoichiometry | 1:1 (coumarin:CAB) |

| Rate Influence | Nitro group decreases reaction rate |

| Major Product | o-Hydroxycinnamic acid |

Substitution Reactions

The hydroxyl group at position 4 undergoes nucleophilic substitution under specific conditions:

O-Acylation :

-

Reaction with acid anhydrides (e.g., acetic anhydride) at elevated temperatures (150°C) produces 4-O-acyl derivatives .

-

Substituents at positions 6 and 7 (e.g., methoxy) enhance reaction yields by stabilizing intermediates .

Reagents and Conditions :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | 150°C, no catalyst | 4-O-acetylcoumarin derivative | High |

Multi-Component Reactions

The hydroxyl group participates in Michael addition-initiated cascades with dialkyl acetylenedicarboxylates (DMAD) and aryl aldehydes:

Reaction Pathway :

-

Deprotonation of the hydroxyl group by NEt₃ generates a coumarin anion.

-

Michael addition with DMAD forms an intermediate, which reacts with aldehydes to yield but-2-ene dioate derivatives .

Key Observations :

-

Electron-withdrawing substituents on aldehydes (e.g., nitro) are required for successful three-component reactions .

-

Yields range from 38% to 60%, depending on the aldehyde’s electronic properties .

| Components | Conditions | Base | Product | Yield |

|---|---|---|---|---|

| DMAD, 4-nitrobenzaldehyde | THF, rt | NEt₃ | Dialkyl but-2-ene dioate adducts | 38–60% |

Electrophilic Reactivity

The coumarin ring’s electrophilic substitution is modulated by the nitro group:

-

The nitro group directs electrophiles to meta positions but deactivates the ring due to its electron-withdrawing nature.

-

Limited experimental data exist for this compound, but analogous coumarins show halogenation and nitration at activated positions .

Reduction Potential

While direct studies on 4-hydroxy-7-methoxy-3-nitrocoumarin are scarce, nitro groups in similar coumarins are reduced to amines using:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4H-7MTC features a unique combination of functional groups: a hydroxyl group (-OH), a methoxy group (-OCH₃), and a nitro group (-NO₂). These structural elements contribute to its distinctive chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial and anticancer agent, while the methoxy group improves solubility and stability.

Chemistry

- Synthesis Precursor : 4H-7MTC serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows it to undergo multiple chemical reactions, making it valuable in organic synthesis.

- Fluorescent Probe : The compound is utilized as a fluorescent probe in analytical chemistry, aiding in the detection of various substances due to its fluorescence properties.

Biology

- Enzyme-Substrate Interactions : It is employed in studies focusing on enzyme-substrate interactions, providing insights into biochemical pathways.

- Biological Assays : As a marker in biological assays, 4H-7MTC helps in quantifying specific biological processes.

Medicine

-

Anticancer Properties : Research indicates that 4H-7MTC exhibits significant cytotoxic effects against various cancer cell lines. Notably, it shows stronger inhibitory effects on A549 lung cancer cells compared to HeLa cervical cancer cells. The mechanism involves intramolecular charge transfer, which disrupts cellular processes in cancer cells .

Table 1: Cytotoxicity of 4-Hydroxy-7-methoxy-3-nitrocoumarin

Cell Line IC50 (mM) Remarks A549 0.6 Strong inhibition observed HeLa 0.9 Moderate inhibition - Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, including Klebsiella pneumoniae. Its effectiveness was confirmed through well-diffusion methods .

- Anti-inflammatory Effects : Studies show that 4H-7MTC significantly reduces nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated macrophages without cytotoxic effects. It downregulates pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-κB), suggesting potential therapeutic applications for inflammatory diseases .

Case Study 1: Anticancer Activity

In vitro studies conducted on A549 lung cancer cells revealed that treatment with varying concentrations of 4H-7MTC led to significant cytotoxicity. The mechanism was attributed to intramolecular charge transfer, enhancing its ability to disrupt cellular functions.

Case Study 2: Anti-inflammatory Mechanism

A study involving RAW264.7 macrophage cells demonstrated that treatment with 4H-7MTC reduced LPS-induced NO production by up to 23.10% at a concentration of 0.6 mM. This effect was linked to the inhibition of iNOS and COX-2 expression, indicating its potential for treating inflammatory conditions such as dermatitis and arthritis .

Wirkmechanismus

The biological activity of 4-Hydroxy-7-methoxy-3-nitrocoumarin is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. These mechanisms contribute to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxycoumarin: Lacks the methoxy and nitro groups, making it less reactive in certain chemical reactions.

7-Hydroxy-4-methylcoumarin: Contains a methyl group instead of a nitro group, altering its biological activity.

3-Nitrocoumarin: Lacks the hydroxyl and methoxy groups, affecting its solubility and reactivity.

Uniqueness: 4-Hydroxy-7-methoxy-3-nitrocoumarin stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, while the methoxy group improves its solubility and stability .

Biologische Aktivität

4-Hydroxy-7-methoxy-3-nitrocoumarin (4H-7MTC) is a derivative of coumarin, a class of compounds recognized for their diverse biological and therapeutic properties. This article explores the biological activity of 4H-7MTC, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

4H-7MTC features a unique combination of functional groups, including a hydroxyl group, a methoxy group, and a nitro group. These structural elements contribute to its distinctive chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, while the methoxy group improves solubility and stability.

Anticancer Activity

Research indicates that 4H-7MTC exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it has a stronger inhibitory effect on A549 lung cancer cells compared to HeLa cervical cancer cells. The compound's mechanism involves intramolecular charge transfer, which may enhance its ability to disrupt cellular processes in cancer cells .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (mM) | Remarks |

|---|---|---|

| A549 | 0.6 | Strong inhibition observed |

| HeLa | 0.9 | Moderate inhibition |

Anti-inflammatory Effects

4H-7MTC has also been studied for its anti-inflammatory properties. In experiments using LPS-stimulated RAW264.7 macrophages, the compound significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. It inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), along with pro-inflammatory cytokines such as TNF-α and IL-6. The compound's action appears to be mediated through the downregulation of nuclear factor kappa B (NF-κB) activation .

Table 2: Anti-inflammatory Activity of this compound

| Parameter | Control (LPS) | Treatment (0.6 mM) | % Inhibition |

|---|---|---|---|

| NO Production (µM) | 15.0 | 11.5 | 23.10 |

| PGE2 Production (µg/mL) | 5.0 | 3.5 | 30.00 |

| TNF-α Expression (pg/mL) | 200 | 120 | 40.00 |

The bioactivity of 4H-7MTC is attributed to several molecular mechanisms:

- Intramolecular Charge Transfer : The compound's structure allows for charge transfer between the methyl and nitro groups, which may enhance its reactivity with biological targets.

- Inhibition of Key Enzymes : By downregulating iNOS and COX-2, 4H-7MTC effectively reduces inflammatory responses in macrophages .

- Regulation of Cytokine Production : The compound modulates the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Study on Anticancer Activity

A study conducted on A549 lung cancer cells revealed that treatment with varying concentrations of 4H-7MTC resulted in significant cell death, with an IC50 value established at approximately 0.6 mM. Molecular docking studies further supported these findings by indicating strong binding affinities between the compound and key proteins involved in cancer cell proliferation .

Study on Anti-inflammatory Effects

In another study focusing on inflammation, RAW264.7 macrophages treated with LPS showed elevated levels of inflammatory markers. However, subsequent treatment with 4H-7MTC led to a marked decrease in these markers, highlighting its potential as a therapeutic agent for inflammatory diseases such as psoriasis and arthritis .

Eigenschaften

IUPAC Name |

4-hydroxy-7-methoxy-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO6/c1-16-5-2-3-6-7(4-5)17-10(13)8(9(6)12)11(14)15/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANZFICLJFFUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.